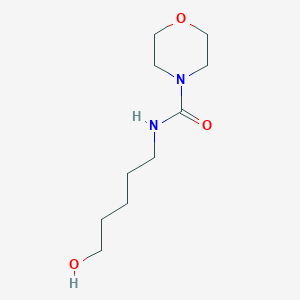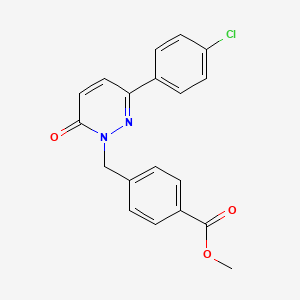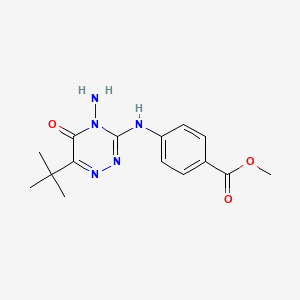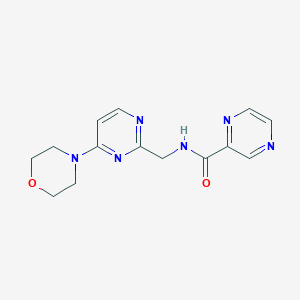
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine carboxamides This compound is characterized by the presence of a morpholinopyrimidine moiety attached to a pyrazine carboxamide structure
Wirkmechanismus
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Related compounds have shown potential fungicidal activities , suggesting that this compound may also interact with biochemical pathways related to fungal growth and proliferation.
Result of Action
Related compounds have shown potential fungicidal activities , suggesting that this compound may also have similar effects.
Vorbereitungsmethoden
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine carboxamide core. One common method involves the reaction of pyrazine-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. The morpholinopyrimidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide: This compound also exhibits fungicidal activities and has been studied for its potential as a fungicidal agent.
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: This compound has shown activity against Plasmodium falciparum and is used in antimalarial research.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields .
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYJNJUQLAWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)
![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)
![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)

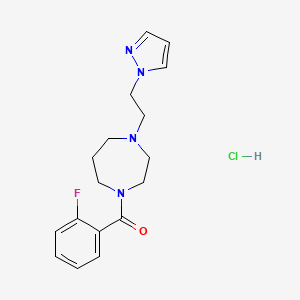
![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)
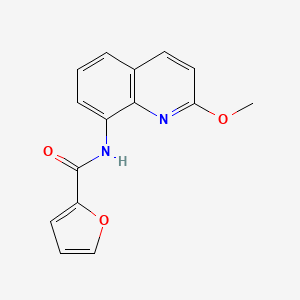
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924088.png)
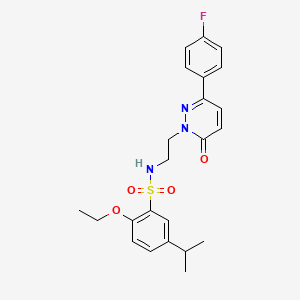
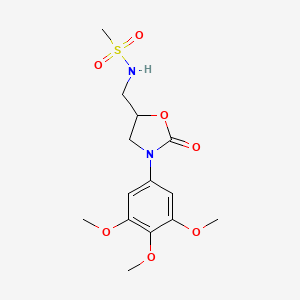
![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)
